molecular formula C6H9N3 B064707 6-(Aminomethyl)pyridin-2-amine CAS No. 167298-54-6

6-(Aminomethyl)pyridin-2-amine

Cat. No. B064707
CAS RN: 167298-54-6
M. Wt: 123.16 g/mol
InChI Key: UTKGYZXUDZUKIM-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridin-2-amine is involved in the synthesis of various heterocyclic compounds, which are significant in chemical research due to their diverse biological activities and applications in different chemical fields. It acts as an intermediate for synthesizing various chemical compounds through processes such as aminomethylation.

Synthesis Analysis

The synthesis of this compound derivatives often involves aminomethylation processes, where primary amines react with formaldehyde and other reactants to form new compounds. For example, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles leads to the formation of pyrido[1,2-a][1,3,5]triazine derivatives with significant yields (Khrustaleva et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds synthesized from this compound has been studied using X-ray structural analysis, providing detailed insights into their geometric configurations. This information is crucial for understanding the reactivity and potential applications of these compounds (Khrustaleva et al., 2014).

Scientific Research Applications

  • Complex Formation and Ligand Behavior : It has been used to synthesize complex ligands like [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine tripod FBrTPA, which shows unique binding behavior in FeCl2 complexes. This synthesis demonstrates the potential for creating unsymmetrical ligands with diverse coordination patterns (Benhamou et al., 2011).

  • Protonation Studies Using NMR : Research on the protonation of 2-(aminomethyl)pyridine has provided insights into its basicity and the nature of its nitrogen atoms through NMR spectroscopy (Anderegg et al., 1986).

  • Oxidation Mechanisms : Investigations into the oxidation of amine complexes coordinated to ruthenium have shown that the oxidation involves dehydrogenation at the α-carbon atom, providing a deeper understanding of the reaction mechanisms in these complexes (Keene et al., 1983).

  • Synthesis of Substituted Pyridin-2(1H)-ones : Efficient methods for synthesizing 6-amino-substituted pyridin-2(1H)-ones have been developed, highlighting the flexibility and utility of 6-(Aminomethyl)pyridin-2-amine in creating heterocyclic compounds (Schirok et al., 2005).

  • Reactivity with Other Compounds : Studies on the reactions of various amines with this compound derivatives have explored their regio- and stereoselective addition reactions, contributing to our understanding of their chemical behavior (Čikotienė et al., 2007).

  • Coordination in Organometallic Compounds : The compound has been studied for its role in forming organometallic compounds, demonstrating how its amino derivatives coordinate in various chemical structures (Sadimenko, 2011).

  • Synthetic Applications : Research on the synthesis of 2-aminopyridines and related compounds illustrates the broad applicability of this compound in various chemical synthesis processes (Londregan et al., 2010).

Safety and Hazards

The compound is considered hazardous. It is combustible and can cause severe skin burns, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

6-(aminomethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-5-2-1-3-6(8)9-5/h1-3H,4,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKGYZXUDZUKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308133
Record name 6-Amino-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167298-54-6
Record name 6-Amino-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167298-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(aminomethyl)pyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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